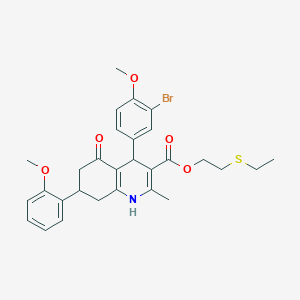

2-(Ethylsulfanyl)ethyl 4-(3-bromo-4-methoxyphenyl)-7-(2-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(Ethylsulfanyl)ethyl 4-(3-bromo-4-methoxyphenyl)-7-(2-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a quinoline core, multiple aromatic rings, and various functional groups.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Ethylsulfanyl)ethyl 4-(3-bromo-4-methoxyphenyl)-7-(2-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. The key steps include:

Formation of the quinoline core: This can be achieved through a Povarov reaction, where an aniline derivative reacts with an aldehyde and an alkene.

Functionalization of the quinoline core: Introduction of the ethylsulfanyl group and the carboxylate ester can be done through nucleophilic substitution and esterification reactions.

Bromination and methoxylation: The aromatic rings are functionalized with bromine and methoxy groups using bromination and methylation reactions.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:

Catalysts: Use of catalysts to enhance reaction rates and selectivity.

Solvents: Selection of appropriate solvents to dissolve reactants and control reaction conditions.

Purification: Techniques such as recrystallization, chromatography, and distillation to purify the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Ethylsulfanyl)ethyl 4-(3-bromo-4-methoxyphenyl)-7-(2-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The ethylsulfanyl group can be oxidized to a sulfoxide or sulfone.

Reduction: The carbonyl group in the quinoline core can be reduced to an alcohol.

Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents.

Major Products

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of alcohols.

Substitution: Formation of azides or thiocyanates.

Wissenschaftliche Forschungsanwendungen

4-(3-Brom-4-methoxyphenyl)-7-(2-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydrochinolin-3-carboxylat-2-(ethylsulfanyl)ethyl-ester hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Baustein für die Synthese komplexerer Moleküle verwendet.

Biologie: Potenzieller Einsatz als Sonde zur Untersuchung biologischer Prozesse aufgrund seiner einzigartigen Struktur.

Medizin: Wird auf seine potenziellen pharmakologischen Eigenschaften untersucht, wie z. B. entzündungshemmende oder krebshemmende Aktivitäten.

Industrie: Wird bei der Entwicklung neuer Materialien oder als Katalysator in chemischen Reaktionen eingesetzt.

Wirkmechanismus

Der Wirkungsmechanismus von 4-(3-Brom-4-methoxyphenyl)-7-(2-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydrochinolin-3-carboxylat-2-(ethylsulfanyl)ethyl-ester beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Verbindung kann:

An Enzyme binden: Die Enzymaktivität hemmen oder aktivieren, indem sie an das aktive Zentrum binden.

Mit Rezeptoren interagieren: Die Rezeptoraktivität modulieren, indem sie als Agonist oder Antagonist wirken.

Signalwege beeinflussen: Zelluläre Signalwege beeinflussen, was zu Veränderungen der Genexpression oder Proteine Aktivität führt.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

4-(3-Brom-4-methoxyphenyl)-7-(2-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydrochinolin-3-carboxylat-2-(ethylsulfanyl)ethyl-ester: weist Ähnlichkeiten mit anderen Chinolinderivaten auf, wie z. B.:

Einzigartigkeit

Funktionelle Gruppen: Das Vorhandensein von Ethylsulfanyl-, Brom- und Methoxygruppen macht diese Verbindung im Vergleich zu anderen Chinolinderivaten einzigartig.

Eigenschaften

Molekularformel |

C29H32BrNO5S |

|---|---|

Molekulargewicht |

586.5 g/mol |

IUPAC-Name |

2-ethylsulfanylethyl 4-(3-bromo-4-methoxyphenyl)-7-(2-methoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |

InChI |

InChI=1S/C29H32BrNO5S/c1-5-37-13-12-36-29(33)26-17(2)31-22-15-19(20-8-6-7-9-24(20)34-3)16-23(32)28(22)27(26)18-10-11-25(35-4)21(30)14-18/h6-11,14,19,27,31H,5,12-13,15-16H2,1-4H3 |

InChI-Schlüssel |

URSOQTRVNWVBGJ-UHFFFAOYSA-N |

Kanonische SMILES |

CCSCCOC(=O)C1=C(NC2=C(C1C3=CC(=C(C=C3)OC)Br)C(=O)CC(C2)C4=CC=CC=C4OC)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl (5Z)-2-(4-ethylanilino)-5-[[3-methoxy-4-(2-methoxy-2-oxoethoxy)phenyl]methylidene]-4-oxothiophene-3-carboxylate](/img/structure/B11594308.png)

![(2E)-2-cyano-3-[2-(4-fluorophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-N-(furan-2-ylmethyl)prop-2-enamide](/img/structure/B11594314.png)

![(4E)-2-(1H-benzimidazol-2-yl)-4-{[(4-fluorophenyl)amino]methylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11594316.png)

![(2E)-3-[2-(4-fluorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-(phenylsulfonyl)prop-2-enenitrile](/img/structure/B11594321.png)

![7-(3-hydroxypropyl)-6-imino-N-(3-methoxypropyl)-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11594336.png)

![7-benzyl-1-(4-fluorophenyl)-4-hydroxy-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidin-2(1H)-one](/img/structure/B11594343.png)

![2-{[(5-Chloropyridin-2-yl)amino]methylidene}-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B11594349.png)

![(5Z)-5-{5-bromo-2-[(3-fluorobenzyl)oxy]benzylidene}-3-propyl-2-thioxoimidazolidin-4-one](/img/structure/B11594364.png)

![N-benzyl-2-(3-chlorophenyl)-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-amine](/img/structure/B11594367.png)

![(2E)-2-cyano-3-[9-methyl-2-(3-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-N-[3-(propan-2-yloxy)propyl]prop-2-enamide](/img/structure/B11594377.png)

![3-[bis(2-methyl-1H-indol-3-yl)methyl]-2-chlorophenol](/img/structure/B11594382.png)

![methyl {(4Z)-4-[(4-hydroxyphenyl)imino]-2-oxo-1,3-thiazolidin-5-yl}acetate](/img/structure/B11594389.png)

![methyl 2-amino-7,7-dimethyl-4-[4-(methylsulfanyl)phenyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate](/img/structure/B11594404.png)

![3-cyclopentyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]propanamide](/img/structure/B11594409.png)